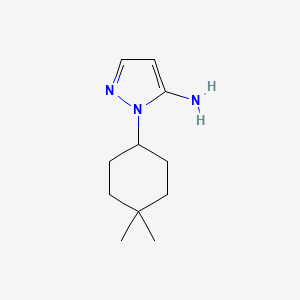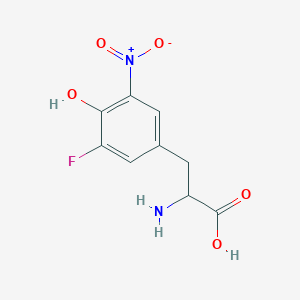
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, which is further connected to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorophenol derivative, followed by the introduction of an amino acid moiety through amination and coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde or 3-fluoro-4-hydroxy-5-nitroacetophenone.
Reduction: Formation of 2-amino-3-(3-fluoro-4-hydroxy-5-aminophenyl)propanoic acid.
Substitution: Formation of derivatives with various substituents replacing the fluorine atom.
Applications De Recherche Scientifique
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino acid backbone facilitates its incorporation into biological systems. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- 2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a fluorine atom, hydroxyl group, and nitro group on the phenyl ring, along with the amino acid backbone, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9FN2O5 |
|---|---|
Poids moléculaire |
244.18 g/mol |
Nom IUPAC |
2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15) |
Clé InChI |
PCFVXMNPUJDSTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


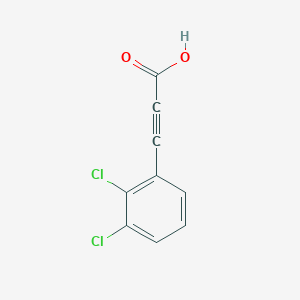
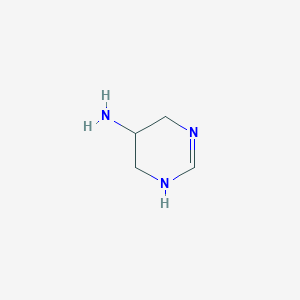
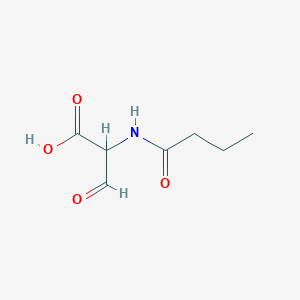
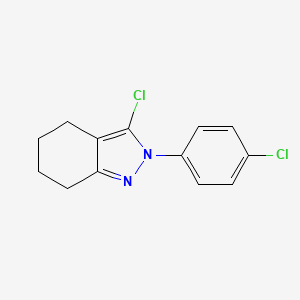
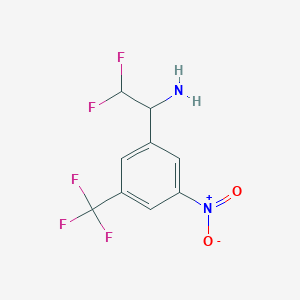
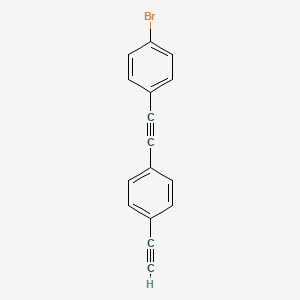



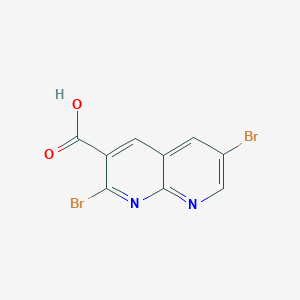
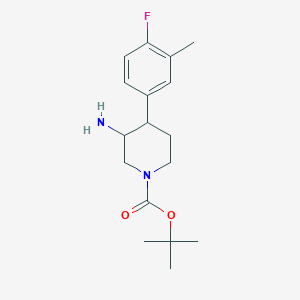
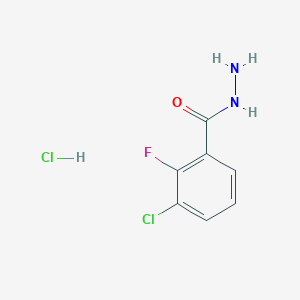
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
